Comparative Cellular Potency: MMAD vs. MMAF in HER2+ Breast Cancer Cells
MMAD demonstrates exceptionally high in vitro potency. In BT-474 HER2+ breast cancer cells, MMAD exhibits a GI50 value of 0.12 nM [1]. This contrasts with published data for its analog MMAF, which shows IC50 values of 105 nM and 119 nM in H3396 and Karpas 299 cell lines, respectively . This difference in magnitude underscores MMAD's higher intrinsic cytotoxicity in specific cellular contexts.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | GI50 = 0.12 nM |
| Comparator Or Baseline | MMAF: IC50 = 105-119 nM |
| Quantified Difference | MMAD is approximately 875- to 991-fold more potent on a molar basis than MMAF in these respective cell-based assays. |
| Conditions | MMAD: BT-474 cell line, 4-day MTS assay [1]. MMAF: H3396 and Karpas 299 cell lines . |
Why This Matters
The significantly higher intrinsic potency of MMAD allows for a wider therapeutic window or the potential for efficacy with lower Antibody-Drug Ratios (DARs) when designing an ADC.
- [1] MedChemExpress. MMAD (Demethyldolastatin 10) Product Datasheet. View Source
